molecular formula C23H35N3O5 B2854291 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid CAS No. 300733-16-8

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid

Cat. No.: B2854291
CAS No.: 300733-16-8
M. Wt: 433.549
InChI Key: YYNBOFCFGYTDGX-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a propanamido backbone substituted with a tridecanoylhydrazinyl group at the 3-oxo position. Its structure combines a long aliphatic chain (tridecanoyl, C13) with a hydrazine-linked propanamide moiety, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

2-[[3-oxo-3-(2-tridecanoylhydrazinyl)propanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O5/c1-2-3-4-5-6-7-8-9-10-11-16-20(27)25-26-22(29)17-21(28)24-19-15-13-12-14-18(19)23(30)31/h12-15H,2-11,16-17H2,1H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNBOFCFGYTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-(3-(4-Hydroxyphenyl)Propanamido)Benzoic Acid (Dihydroavenanthramide D; CAS 697235-49-7)

Structural Differences :

  • The hydroxyphenyl group replaces the tridecanoylhydrazinyl moiety, reducing hydrophobicity.
  • Molecular formula: C16H15NO4 (vs. C24H35N3O4 for the target compound).

Physicochemical Properties :

  • Density: 1.354 g/cm³ (predicted) .
  • Water solubility: 86.5 mg/L .
  • Acid dissociation constant (pKa): ~3.47 .

(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)Propanamido)Benzoic Acid Methyl Ester

Structural Differences :

  • Phthalimide (dioxoisoindolinyl) group replaces the hydrazinyl chain.
  • Methyl esterification of the benzoic acid enhances lipophilicity.

Physicochemical Properties :

  • Increased steric hindrance from the phthalimide group may reduce reactivity compared to the hydrazinyl analog.
  • Methyl esterification improves membrane permeability but requires hydrolysis for bioactivity.

Trifluoromethyl-Substituted Propanamide Derivatives (EP 4 374 877 A2)

Structural Differences :

  • Contains trifluoromethyl groups and a pyrrolidine carboxylic acid methyl ester.
  • Molecular weight: 531 g/mol (LCMS data) .

Physicochemical Properties :

  • Trifluoromethyl groups enhance metabolic stability via electron-withdrawing effects.

4-[(2S)-3-(4-Hydroxyphenyl)-2-(Phenylformamido)Propanamido]Benzoic Acid

Structural Differences :

  • Phenylformamido and hydroxyphenyl substituents on the propanamide chain.

Metabolic Relevance :

  • Serves as a metabolite of 4-aminobenzoic acid, highlighting how substituents influence metabolic pathways .

Research Implications

  • Hydrazinyl vs.
  • Pharmacokinetics : The long aliphatic chain may prolong half-life but complicate formulation.
  • Reactivity : The hydrazine moiety could participate in cyclization or oxidation reactions, unlike the stable hydroxyphenyl group .

Biological Activity

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid is a compound with potential biological activities that have garnered research interest. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{18}H_{30}N_{2}O_{3}
  • Molecular Weight : 318.45 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that the compound may interact with key biological pathways, particularly those involved in protein degradation and cellular stress responses. It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and regulating apoptosis.

Study 1: Proteostasis Network Modulation

A study conducted on derivatives of benzoic acid, including compounds similar to this compound, demonstrated significant activation of cathepsins B and L in human foreskin fibroblasts. The results indicated that these compounds could serve as modulators of the proteostasis network, showing potential as anti-aging agents .

CompoundCathepsin B Activation (%)Cathepsin L Activation (%)
Compound 1467.3 ± 3.9Not reported
Compound 2Not reportedNot reported
Compound 3Highest among testedHighest among tested

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar benzoic acid derivatives found that certain compounds exhibited inhibitory effects against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The derivatives showed IC50 values ranging from 7 to 40 μM, indicating their potential as anti-TB agents .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that at concentrations used for biological activity assessment (1-10 μg/mL), there was no significant cytotoxicity observed in various cell lines, including Hep-G2 and A2058 .

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